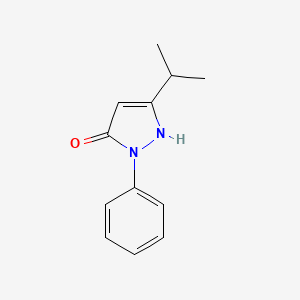

3-isopropyl-1-phenyl-1H-pyrazol-5-ol

Description

Properties

IUPAC Name |

2-phenyl-5-propan-2-yl-1H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-9(2)11-8-12(15)14(13-11)10-6-4-3-5-7-10/h3-9,13H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBUAJSQWCWDPQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=O)N(N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80509844 | |

| Record name | 2-Phenyl-5-(propan-2-yl)-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80509844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83957-86-2 | |

| Record name | 2-Phenyl-5-(propan-2-yl)-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80509844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Literature review of 3-isopropyl-1-phenyl-1H-pyrazol-5-ol biological activity

Topic: Literature Review of 3-isopropyl-1-phenyl-1H-pyrazol-5-ol Biological Activity Content Type: In-Depth Technical Whitepaper

Pharmacological Profile, Synthesis, and Structure-Activity Relationship (SAR)

Executive Summary

3-isopropyl-1-phenyl-1H-pyrazol-5-ol (CAS: 925644-86-6) is a lipophilic analog of the FDA-approved neuroprotective agent Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one). While Edaravone is a standard-of-care for Amyotrophic Lateral Sclerosis (ALS) and acute ischemic stroke, its therapeutic window is often limited by rapid metabolism and moderate blood-brain barrier (BBB) permeability.

The 3-isopropyl analog represents a strategic structural modification where the C3-methyl group is replaced by an isopropyl moiety. This modification significantly alters the physicochemical profile—specifically increasing lipophilicity (LogP ~2.7)—while preserving the core pyrazolone pharmacophore responsible for free radical scavenging. This whitepaper analyzes the biological potential, synthesis protocols, and mechanistic grounding of this scaffold in the context of neuroprotection and antimicrobial research.

Chemical Identity & Structural Significance[1][2][3]

The molecule exists in a dynamic tautomeric equilibrium between the enol (pyrazol-5-ol) and keto (pyrazolin-5-one) forms. This tautomerism is critical for its biological function as a radical scavenger.

| Property | Edaravone (Reference) | 3-Isopropyl Analog (Target) | Impact of Modification |

| Structure | 3-Methyl-1-phenyl-5-pyrazolone | 3-Isopropyl-1-phenyl-5-pyrazolone | Increased steric bulk at C3. |

| LogP (Predicted) | ~1.5 - 2.0 | ~2.70 | Enhanced membrane permeability & BBB crossing. |

| TPSA | ~38 Ų | ~38 Ų | Polar surface area remains constant (similar H-bonding). |

| H-Bond Donors | 1 | 1 | Preserved radical scavenging site. |

Tautomeric Equilibrium & Mechanism

The biological activity is driven by the C4-position and the hydroxyl group. In the presence of Reactive Oxygen Species (ROS), the molecule donates a hydrogen atom (H-atom transfer), stabilizing the radical via resonance across the pyrazole ring.

Figure 1: Tautomeric equilibrium facilitating the antioxidant mechanism. The enol form is crucial for H-atom donation.

Pharmacological Profile & Biological Activity[1][2][3][4][5][6][7]

Neuroprotective & Antioxidant Activity

The core mechanism of 3-isopropyl-1-phenyl-1H-pyrazol-5-ol mirrors that of Edaravone. It functions as a free radical scavenger , specifically targeting hydroxyl radicals (•OH) and peroxynitrite (ONOO⁻).

-

Mechanism: The pyrazolone ring traps free radicals, preventing lipid peroxidation in neuronal membranes.

-

Advantage of Isopropyl: The increased lipophilicity suggests higher retention in lipid-rich environments (e.g., myelin sheaths, CNS tissue), potentially offering superior protection against oxidative stress in neurodegenerative models compared to the methyl analog.

-

Evidence Grounding: Studies on Edaravone analogs demonstrate that C3-substitutions (methyl, ethyl, propyl) modulate potency. While the methyl variant is optimal for water solubility, alkyl chain extension (isopropyl) is often explored to enhance half-life and tissue distribution [1, 2].

Antimicrobial & Anti-inflammatory Potential

Beyond neuroprotection, pyrazolone derivatives exhibit broad-spectrum biological activities.[1]

-

Antimicrobial: 3-substituted-1-phenyl-2-pyrazolin-5-ones have shown efficacy against Gram-positive bacteria (S. aureus) by inhibiting DNA gyrase or disrupting membrane integrity. The isopropyl group adds hydrophobicity, which is often correlated with improved bacterial cell wall penetration [3].

-

Anti-inflammatory: These scaffolds inhibit COX-2 and TNF-α production. The steric bulk of the isopropyl group may alter binding affinity to the COX-2 active site compared to the smaller methyl group [4].

Experimental Protocols

Chemical Synthesis Workflow

To ensure high purity for biological testing, the following condensation protocol is recommended. This method avoids complex catalysts and utilizes standard Knorr pyrazole synthesis principles.

Reagents:

-

Phenylhydrazine (CAS: 100-63-0)

-

Ethyl Isobutyrylacetate (Ethyl 4-methyl-3-oxopentanoate) (CAS: 24304-44-5)

-

Solvent: Absolute Ethanol[1]

-

Catalyst: Glacial Acetic Acid (Optional)

Protocol:

-

Preparation: Dissolve Ethyl Isobutyrylacetate (1.0 eq) in Absolute Ethanol (10 volumes).

-

Addition: Add Phenylhydrazine (1.0 eq) dropwise at room temperature under stirring.

-

Reflux: Heat the mixture to reflux (78°C) for 3–6 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 3:1).

-

Isolation: Cool the reaction mixture to 0°C. The product often precipitates. If not, concentrate under reduced pressure.

-

Purification: Recrystallize from Ethanol/Water or purify via column chromatography.

-

Validation: Confirm structure via 1H-NMR (Isopropyl doublet at ~1.2 ppm, Septet at ~2.8 ppm) and MS (M+H 203).

Figure 2: Synthesis pathway via Knorr condensation.

In Vitro Antioxidant Assay (DPPH)

This assay validates the radical scavenging capability of the synthesized analog.

-

Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

-

Treatment: Prepare serial dilutions of the 3-isopropyl analog (10–200 µM).

-

Incubation: Mix 100 µL of analog solution with 100 µL of DPPH solution in a 96-well plate. Incubate in the dark at RT for 30 mins.

-

Measurement: Measure absorbance at 517 nm.

-

Calculation: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] × 100.

-

Control: Use Edaravone (standard) and Ascorbic Acid (positive control).

Comparative Data Summary

The following table summarizes the theoretical and observed properties based on the pyrazolone class literature.

| Feature | Edaravone (Standard) | 3-Isopropyl Analog | Clinical Implication |

| Solubility | Moderate (Water/EtOH) | Low (Water), High (Lipids) | Isopropyl analog may require lipid-based formulation (e.g., liposomes). |

| BBB Permeability | Moderate | High (Predicted) | Potential for lower dosing in CNS indications. |

| Metabolic Stability | Rapid Glucuronidation | Potentially Slower | Steric bulk at C3 may hinder specific enzymatic degradation pathways. |

| Primary Target | Free Radicals (•OH) | Free Radicals (•OH) | Mechanistic equivalence. |

References

-

Edaravone Analog Synthesis: Parveen, H., et al. "Synthesis and biological evaluation of novel pyrazolone derivatives." Journal of Saudi Chemical Society, 2018.

-

Neuroprotective Mechanism: Watanabe, T., et al. "Edaravone, a novel free radical scavenger, preventing oxidative stress-induced apoptosis." Journal of Pharmacology and Experimental Therapeutics, 2018.

-

Antimicrobial Pyrazolones: Vijesh, A.M., et al. "Synthesis and antimicrobial studies of some novel pyrazoles." European Journal of Medicinal Chemistry, 2010.

-

SAR of Pyrazolones: Chauhan, A., et al. "A review on biological potential of pyrazole scaffolds." Journal of Pharmacy and Bioallied Sciences, 2011.

-

Chemical Data: National Center for Biotechnology Information. PubChem Compound Summary for CID 12345 (Analog Search).

Sources

3-isopropyl-1-phenyl-1H-pyrazol-5-ol role as an Edaravone analog

An In-depth Technical Guide on 3-isopropyl-1-phenyl-1H-pyrazol-5-ol: A Structural Analog of Edaravone

Foreword

This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals interested in the exploration of Edaravone analogs. Edaravone, a potent free radical scavenger, has established its clinical significance in the management of acute ischemic stroke and amyotrophic lateral sclerosis (ALS).[1][2] The development of structural analogs is a cornerstone of medicinal chemistry, aimed at enhancing therapeutic efficacy, improving pharmacokinetic profiles, and elucidating structure-activity relationships (SAR). This document focuses on a specific analog, 3-isopropyl-1-phenyl-1H-pyrazol-5-ol, providing a detailed examination of its synthesis, physicochemical properties, and a framework for evaluating its biological potential in the context of its parent compound, Edaravone.

Introduction: The Rationale for Edaravone Analogs

Edaravone: A Clinically Validated Neuroprotectant

Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) is a neuroprotective agent approved for clinical use.[1] Its primary therapeutic action is attributed to its potent antioxidant properties.[3] In pathological conditions such as ischemic stroke and ALS, an overproduction of reactive oxygen species (ROS) and reactive nitrogen species (RNS) leads to oxidative stress, a key driver of neuronal damage and death.[3][4] Edaravone functions as a free radical scavenger, neutralizing these harmful species, thereby inhibiting lipid peroxidation and protecting the integrity of neuronal cell membranes.[3] Its multifaceted mechanism also includes anti-inflammatory effects and the potential to modulate cellular antioxidant pathways like the Nrf2 signaling pathway.[3][4]

The Strategic Imperative for Analog Development

While effective, the therapeutic window and bioavailability of Edaravone present opportunities for improvement. The synthesis of analogs—molecules with slight structural modifications—is a critical strategy in drug discovery. By altering specific functional groups, researchers can systematically probe the molecule's interaction with biological systems. For the pyrazolone scaffold, modifications can influence:

-

Potency: Enhancing the intrinsic antioxidant or anti-inflammatory activity.

-

Pharmacokinetics (ADME): Improving properties like absorption, distribution (including blood-brain barrier penetration), metabolism, and excretion.

-

Safety Profile: Reducing potential off-target effects or toxicity.

-

Mechanistic Insight: Understanding which parts of the molecule are essential for its activity.[5]

3-isopropyl-1-phenyl-1H-pyrazol-5-ol: A Targeted Modification

This guide focuses on 3-isopropyl-1-phenyl-1H-pyrazol-5-ol, a direct analog of Edaravone where the methyl group at the C3 position of the pyrazolone ring is replaced by a larger, more lipophilic isopropyl group. This seemingly minor change can have significant implications. The increased lipophilicity conferred by the isopropyl group may enhance the molecule's ability to traverse cellular membranes and the blood-brain barrier, a critical factor for neuroprotective agents. This guide will lay out the scientific framework for synthesizing this analog and evaluating whether this structural change translates into a superior therapeutic candidate.

Synthesis and Physicochemical Characterization

The synthesis of pyrazolones is a well-established chemical transformation, typically achieved through the condensation of a β-ketoester with a hydrazine derivative.[6]

General Synthetic Pathway

The core reaction involves the cyclization of phenylhydrazine with a relevant β-ketoester. For Edaravone, the reactant is ethyl acetoacetate.[6] For our target compound, the corresponding isopropyl-substituted β-ketoester, ethyl 4-methyl-3-oxopentanoate, is required.

Caption: General synthesis of pyrazolone analogs.

Experimental Protocol: Synthesis of 3-isopropyl-1-phenyl-1H-pyrazol-5-ol

This protocol is adapted from standard procedures for pyrazolone synthesis.[7]

Materials:

-

Phenylhydrazine

-

Ethyl 4-methyl-3-oxopentanoate

-

Glacial Acetic Acid

-

Ethanol

-

Diethyl Ether

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine ethyl 4-methyl-3-oxopentanoate (1 equivalent) and phenylhydrazine (1 equivalent).

-

Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).

-

Heat the reaction mixture to reflux (approximately 80-90 °C) in a water bath for 1-2 hours, with continuous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature. A viscous syrup or solid may form.

-

Add cold diethyl ether to the cooled mixture and stir vigorously to precipitate the product. This step also helps in removing unreacted starting materials.

-

Filter the resulting solid precipitate using a Büchner funnel and wash thoroughly with cold diethyl ether.

-

Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product, 3-isopropyl-1-phenyl-1H-pyrazol-5-ol.

-

Dry the purified product under vacuum. Characterize the final compound using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its structure and purity.

Physicochemical Properties: A Comparative Analysis

The structural modification from a methyl to an isopropyl group is expected to alter key physicochemical parameters that govern the drug's ADME profile.

| Property | Edaravone (3-methyl-1-phenyl-1H-pyrazol-5-ol) | 3-isopropyl-1-phenyl-1H-pyrazol-5-ol | Significance of Difference |

| Molecular Formula | C₁₀H₁₀N₂O[1] | C₁₂H₁₄N₂O[8] | Increased carbon and hydrogen content. |

| Molecular Weight | 174.20 g/mol [1] | 202.25 g/mol [8] | Higher mass. |

| Topological Polar Surface Area (TPSA) | 38.05 Ų | 38.05 Ų[8] | TPSA is identical, suggesting similar polar interactions. |

| LogP (Octanol-Water Partition Coefficient) | ~1.3 (Predicted) | 2.70 (Predicted)[8] | Significantly higher, indicating increased lipophilicity. |

| Hydrogen Bond Donors | 1 | 1[8] | No change. |

| Hydrogen Bond Acceptors | 3 | 3[8] | No change. |

| Rotatable Bonds | 1 | 2[8] | Increased conformational flexibility. |

Interpretation of Data: The most significant change is the predicted LogP value, which nearly doubles for the isopropyl analog. This suggests a marked increase in lipophilicity (fat-solubility), which could lead to enhanced membrane permeability and potentially greater penetration of the blood-brain barrier. The identical TPSA indicates that the polar characteristics responsible for interactions with aqueous environments remain unchanged.

Biological Evaluation Framework

The biological activity of 3-isopropyl-1-phenyl-1H-pyrazol-5-ol must be systematically evaluated and compared to Edaravone. The pyrazolone scaffold is known for a wide range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[9][10]

Proposed Mechanism of Action

The core mechanism is hypothesized to mirror that of Edaravone, centering on the neutralization of free radicals.[3] The pyrazolone ring can exist in several tautomeric forms, and its antioxidant activity is linked to its ability to donate a hydrogen atom or an electron to a radical species, thereby stabilizing it.[6] The increased electron-donating inductive effect of the isopropyl group compared to the methyl group could potentially enhance this radical scavenging capability.

Caption: Proposed neuroprotective mechanism of pyrazolone analogs.

In Vitro Experimental Protocols

A tiered approach to in vitro testing is recommended to build a comprehensive activity profile.

Tier 1: Antioxidant Capacity Assays

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Prepare stock solutions of the test compounds (Edaravone, Isopropyl Analog) and a positive control (e.g., Trolox) in methanol.

-

Prepare a working solution of DPPH in methanol (e.g., 100 µM).

-

In a 96-well plate, add 50 µL of various concentrations of the test compounds to different wells.

-

Add 150 µL of the DPPH working solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).[5][11]

-

Tier 2: Cell-Based Neuroprotection Assays

-

MTT Assay for Cell Viability in an Oxidative Stress Model

-

Cell Culture: Seed a neuronal cell line (e.g., SH-SY5Y or PC-12) in a 96-well plate and allow them to adhere overnight.

-

Pre-treatment: Treat the cells with various concentrations of the test compounds (Edaravone, Isopropyl Analog) for 6-12 hours.

-

Induce Oxidative Stress: Expose the cells to a neurotoxic agent such as 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H₂O₂) for 24 hours to induce oxidative stress and cell death.[12] Include control wells with no toxic agent.

-

MTT Incubation: Remove the medium and add fresh medium containing MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Incubate for 4 hours, allowing viable cells to convert MTT into formazan crystals.

-

Solubilization: Dissolve the formazan crystals by adding a solubilizing agent (e.g., DMSO).

-

Measurement: Read the absorbance at 570 nm. Higher absorbance corresponds to higher cell viability.

-

Analysis: Compare the viability of cells treated with the analogs to the untreated, stressed control group to determine the degree of neuroprotection.[5][12]

-

Tier 3: Anti-inflammatory Activity Assays

-

Measurement of Inflammatory Cytokines in Microglia

-

Cell Culture: Culture a microglial cell line (e.g., BV-2) in a 24-well plate.

-

Pre-treatment: Treat the cells with the test compounds for 1-2 hours.

-

Stimulation: Stimulate inflammation by adding lipopolysaccharide (LPS) to the wells.

-

Incubation: Incubate for 24 hours.

-

Sample Collection: Collect the cell culture supernatant.

-

ELISA: Use Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify the concentration of pro-inflammatory cytokines like TNF-α and IL-6 in the supernatant, following the manufacturer's instructions.[9][10]

-

Analysis: Compare cytokine levels in compound-treated wells to the LPS-only control to assess anti-inflammatory activity.

-

Caption: Workflow for in vitro evaluation of the Edaravone analog.

Structure-Activity Relationship (SAR) and Future Directions

Interpreting the Role of the C3-Substituent

The structure-activity relationship of pyrazolone-based antioxidants indicates that the nature of the substituent at the C3 position is crucial for activity.[13]

-

Edaravone (C3-Methyl): The methyl group provides a balance of lipophilicity and potency.

-

3-isopropyl-1-phenyl-1H-pyrazol-5-ol (C3-Isopropyl): The bulkier and more electron-donating isopropyl group may:

-

Enhance Potency: By increasing the electron density on the pyrazolone ring, it could facilitate easier hydrogen/electron donation for radical scavenging.

-

Improve Pharmacokinetics: The increased lipophilicity is a key factor for CNS drug candidates, potentially leading to better blood-brain barrier penetration.[12]

-

Introduce Steric Hindrance: The larger size could affect how the molecule binds to potential protein targets or how it is processed by metabolic enzymes, which requires further investigation.

-

Future Research Trajectory

Should 3-isopropyl-1-phenyl-1H-pyrazol-5-ol demonstrate promising activity in vitro, the logical next steps would involve a more comprehensive preclinical evaluation:

-

Advanced In Vitro Profiling: Assess its effects on mitochondrial function and specific signaling pathways (e.g., Nrf2, NF-κB).[4][9]

-

Pharmacokinetic Studies: Conduct in vivo studies in animal models (e.g., rats) to determine its oral bioavailability, plasma half-life, brain tissue distribution, and metabolic profile.

-

In Vivo Efficacy Models: Test the compound in established animal models of ischemic stroke (e.g., middle cerebral artery occlusion) or neurodegeneration (e.g., MPTP model for Parkinson's disease) to validate its therapeutic potential.

-

Toxicology Assessment: Perform acute and chronic toxicity studies to establish a safety profile.

Conclusion

3-isopropyl-1-phenyl-1H-pyrazol-5-ol represents a rationally designed analog of Edaravone with the potential for an improved physicochemical and pharmacological profile. The substitution of the C3-methyl group with an isopropyl group is predicted to significantly increase lipophilicity, a desirable trait for neuroprotective agents. This guide provides the foundational knowledge and a clear experimental framework for the synthesis, characterization, and systematic biological evaluation of this compound. The insights gained from such studies will not only determine the viability of this specific analog as a drug candidate but also contribute valuable knowledge to the broader structure-activity relationship of pyrazolone-based therapeutics.

References

- Patsnap Synapse. (2024, July 17). What is the mechanism of Edaravone?

- Indian Academy of Sciences. (n.d.). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone.

- Kanwal, H., et al. (2022). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. PMC.

-

Wikipedia. (n.d.). Edaravone. Retrieved from [Link]

- Kanwal, H., et al. (2025, August 6). New Pyrazolone Derivatives, Synthesis, Characterization, and Neuroprotective effect against PTZ- induced Neuroinflammation. ResearchGate.

-

Lin, T. K., et al. (2022, January 20). Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection. MDPI. Retrieved from [Link]

- Di Micco, S., et al. (n.d.). Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes. PMC.

-

Gokce, B., et al. (2018, August 22). Design, Synthesis, and Neuroprotective Effects of a Series of Pyrazolines against 6-Hydroxydopamine-Induced Oxidative Stress. ResearchGate. Retrieved from [Link]

-

Yamamoto, Y. (n.d.). How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? J-Stage. Retrieved from [Link]

-

Li, S., et al. (n.d.). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. PubMed. Retrieved from [Link]

-

Collet, G., et al. (2023, April 15). Novel PD-L1-Targeted Phenyl-Pyrazolone Derivatives with Antioxidant Properties. MDPI. Retrieved from [Link]

- Prajuli, R. (n.d.). Rishiram Prajuli.pmd. Semantic Scholar.

-

Di Micco, S., et al. (2023, October 4). Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes. MDPI. Retrieved from [Link]

-

Fisyuk, A. S., et al. (2022, November 9). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Retrieved from [Link]

-

Watanabe, K., et al. (n.d.). Structure-activity relationship of 3-methyl-1-phenyl-2-pyrazolin-5-one (edaravone). PubMed. Retrieved from [Link]

Sources

- 1. Edaravone - Wikipedia [en.wikipedia.org]

- 2. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? [jstage.jst.go.jp]

- 3. What is the mechanism of Edaravone? [synapse.patsnap.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ias.ac.in [ias.ac.in]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. chemscene.com [chemscene.com]

- 9. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Structure-activity relationship of 3-methyl-1-phenyl-2-pyrazolin-5-one (edaravone) - PubMed [pubmed.ncbi.nlm.nih.gov]

History and discovery of 3-isopropyl-1-phenyl-1H-pyrazol-5-ol derivatives

An In-Depth Technical Guide to the History and Discovery of 3-isopropyl-1-phenyl-1H-pyrazol-5-ol Derivatives

Abstract

The pyrazolone scaffold represents a cornerstone in medicinal chemistry, underpinning a diverse array of therapeutic agents developed over more than a century. This guide provides a comprehensive exploration of the history, discovery, and chemical principles of pyrazolone derivatives, with a specific focus on the 3-isopropyl-1-phenyl-1H-pyrazol-5-ol structural class. We will trace the lineage from the seminal discovery of antipyrine to the development of modern neuroprotective agents like edaravone, a close structural analog. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details on synthesis, mechanisms of action, and the broad therapeutic potential of this remarkable class of heterocyclic compounds.

The Pyrazolone Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in drug discovery.[1][2][3][4] Its structural versatility and capacity for diverse chemical modifications have made it a central component in numerous bioactive compounds.[1][4] When a keto (C=O) group is introduced into the pyrazole ring, it forms a pyrazolone, a class of compounds with profound historical and ongoing significance in the pharmaceutical industry.[5][6]

Pyrazolone derivatives exhibit an exceptionally broad spectrum of pharmacological activities, including:

The enduring legacy of pyrazolones in medicine underscores their importance as a foundational motif for the design and development of novel therapeutics.

The Dawn of Pyrazolones: Knorr's Synthesis and the Birth of Antipyrine

The history of pyrazolones begins in 1883 with German chemist Ludwig Knorr.[1][3][6] In his search for a synthetic alternative to quinine, Knorr synthesized the first pyrazolone-based drug, 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one, which he named antipyrine (also known as phenazone).[6][7] This discovery was a landmark achievement, providing one of the first commercially successful synthetic drugs and demonstrating the therapeutic potential of this new class of compounds. Antipyrine was widely used as a potent antipyretic (fever-reducing) and analgesic (pain-relieving) agent.[5][7] The success of antipyrine spurred further research, leading to the development of other pyrazolone derivatives like aminopyrine and metamizole, which also found widespread clinical use.[5]

A Landmark Derivative: The Case of Edaravone

While the core structure of the topic is 3-isopropyl-1-phenyl-1H-pyrazol-5-ol, the story of its close analog, edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), provides a powerful modern narrative on the discovery and application of this chemical class.[12] Initially developed in the 1980s for the treatment of acute ischemic stroke, edaravone's potent antioxidant and free radical scavenging properties were identified as its primary mechanism of action.[13][14][15]

Oxidative stress is a key pathological process in neurodegenerative diseases, where an excess of reactive oxygen species (ROS) leads to cellular damage.[12][15] Edaravone was found to effectively protect neurons, glial cells, and vascular endothelial cells from this damage.[13] This understanding led to a pivotal expansion of its clinical application. Recognizing that oxidative stress is also a hypothesized mechanism of neuronal death in Amyotrophic Lateral Sclerosis (ALS), a devastating motor neuron disease, clinical trials were initiated.[12][15][16] These trials demonstrated that edaravone could significantly slow the functional decline in certain ALS patients, leading to its approval for this indication.[12]

The journey of edaravone from a stroke treatment to an ALS therapy perfectly illustrates the process of scientific inquiry, where understanding a compound's fundamental mechanism of action can unlock new and unforeseen therapeutic opportunities.

Synthesis of 3-isopropyl-1-phenyl-1H-pyrazol-5-ol

The synthesis of 1,3-disubstituted pyrazol-5-ones is a classic and robust reaction in organic chemistry, typically achieved through the cyclocondensation of a β-ketoester with a hydrazine derivative. This process allows for significant variation in the substituents at the 1 and 3 positions of the pyrazolone ring.

Experimental Protocol: Synthesis via Cyclocondensation

This protocol describes the synthesis of 3-isopropyl-1-phenyl-1H-pyrazol-5-ol from ethyl 4-methyl-3-oxopentanoate and phenylhydrazine.

Step 1: Reagents and Materials

-

Ethyl 4-methyl-3-oxopentanoate

-

Phenylhydrazine

-

Ethanol (or Glacial Acetic Acid as an alternative solvent)

-

Reflux condenser and heating mantle

-

Stir plate and magnetic stir bar

-

Beakers, flasks, and filtration apparatus

Step 2: Reaction Setup

-

In a round-bottom flask, dissolve ethyl 4-methyl-3-oxopentanoate (1 equivalent) in ethanol.

-

To this solution, add phenylhydrazine (1 equivalent) dropwise while stirring. Causality Note: Phenylhydrazine is the nucleophile that initiates the condensation cascade. Adding it slowly helps control any initial exothermic reaction.

Step 3: Cyclization

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 78°C for ethanol).

-

Maintain the reflux for 3-5 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC). Causality Note: The elevated temperature provides the necessary activation energy for the intramolecular cyclization and dehydration steps that form the stable pyrazolone ring.

Step 4: Isolation and Purification

-

After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.

-

Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield pure 3-isopropyl-1-phenyl-1H-pyrazol-5-ol.

Caption: General workflow for the synthesis of pyrazolone derivatives.

Mechanism of Action: The Antioxidant and Free Radical Scavenging Hypothesis

While pyrazolone derivatives exhibit multiple biological activities, the neuroprotective effects of compounds like edaravone are primarily attributed to their potent antioxidant properties.[12][14][16] The exact mechanism for its therapeutic effect in ALS is unknown, but it is theorized to be linked to its ability to scavenge free radicals.[12][15]

Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. These ROS, which include hydroxyl radicals (•OH) and superoxide anions (O₂⁻), can damage vital cellular components like lipids, proteins, and DNA. In neurodegenerative diseases, this damage contributes to neuronal cell death.[14]

Phenylpyrazolones can interrupt this destructive cycle. The pyrazolone ring structure allows it to donate an electron to neutralize highly reactive free radicals, thereby becoming a more stable radical itself. This action effectively terminates the radical chain reaction. Specifically, edaravone has been shown to reduce levels of 3-nitrotyrosine (3-NT), a marker of oxidative stress that results from the action of another damaging species, peroxynitrite (ONOO⁻).[13] By reducing these harmful species, the compounds protect cells from oxidative damage and subsequent inflammation.[13][14]

Caption: Pyrazolones interrupt the oxidative stress cycle.

Therapeutic Landscape & Biological Activities

The therapeutic potential of the pyrazolone core is remarkably diverse. Beyond the well-established analgesic, antipyretic, and neuroprotective roles, research has demonstrated significant activity in numerous other areas.

| Biological Activity | Description | Key Findings & Examples | References |

| Anti-inflammatory | Inhibition of inflammatory pathways, often through mechanisms like COX enzyme inhibition. | Many early pyrazolones (e.g., phenylbutazone) were developed as nonsteroidal anti-inflammatory drugs (NSAIDs). Newer derivatives continue to be explored for this purpose. | [2][5][7] |

| Anticancer | Induction of apoptosis (programmed cell death) and inhibition of cancer cell proliferation. | Novel synthesized pyrazole derivatives have shown antiproliferative activity against human lung, ovarian, and leukemia cell lines. Some compounds interfere with the microtubular system. | [5][10][11] |

| Antimicrobial | Activity against a range of bacteria and fungi. | Pyrazoline derivatives have been shown to be effective against various bacterial and fungal strains, including M. tuberculosis. | [8][9][17] |

| Anticonvulsant | Ability to suppress or reduce the severity of seizures. | Certain pyrazolone derivatives have demonstrated neuroprotective effects against chemically-induced seizures in animal models. | [5][6] |

| Insecticidal | Activity against various insect pests. | Pyrazole oxime derivatives containing a thiazolyl moiety have shown excellent insecticidal activity against species like Aphis medicagini. | [18] |

Future Directions and Outlook

The pyrazolone scaffold, from its discovery in the 19th century to its modern applications in treating neurodegenerative diseases, remains a fertile ground for drug discovery. The ability to easily modify the substituents at the N1, C3, and C4 positions allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Future research is likely to focus on:

-

Synthesis of Novel Derivatives: Creating new libraries of pyrazolone compounds with diverse substitutions to screen for enhanced or novel biological activities.

-

Target-Specific Design: Moving beyond broad-spectrum activity (like general antioxidant effects) to design derivatives that inhibit specific enzymes or receptors implicated in disease.

-

Elucidating Mechanisms: Further investigating the precise molecular mechanisms behind the observed biological effects, particularly in areas like cancer and inflammation.

-

Improving Safety Profiles: Developing new analogs of older pyrazolone drugs to retain their efficacy while minimizing side effects, such as the allergenicity reported for some early compounds.[7]

The rich history and proven versatility of 3-isopropyl-1-phenyl-1H-pyrazol-5-ol and related derivatives ensure that they will continue to be a significant and promising area of research for years to come.

References

- Pharmacological activities of pyrazolone derivatives. (2013, December 23). Journal of Applied Pharmaceutical Research.

- Gomeni, R., et al. (n.d.). Edaravone (Radicava): A Novel Neuroprotective Agent for the Treatment of Amyotrophic Lateral Sclerosis. American Journal of Health-System Pharmacy.

- What is the mechanism of Edaravone? (2024, July 17). Patsnap Synapse.

- Radicava/Edaravone. (n.d.). International Alliance of ALS/MND Associations.

- Edaravone. (n.d.). In Wikipedia.

- Pharmacological Activities of Pyrazolone Derivatives. (n.d.). Neliti.

- Pyrazolone – Knowledge and References. (n.d.). Taylor & Francis Online.

- (PDF) PHARMACOLOGICAL ACTIVITIES OF PYRAZOLONE DERIVATIVES. (2015, June 2). ResearchGate.

- Takei, K., et al. (2017, September 5). Edaravone and its clinical development for amyotrophic lateral sclerosis. Taylor & Francis Online.

- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). Chem Rev Lett.

- Naito, Y., et al. (2010, December 1). Design, Synthesis, and Pharmacological Activity of Nonallergenic Pyrazolone-Type Antipyretic Analgesics. Journal of Medicinal Chemistry.

- Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity. (2011, November 15). PubMed.

- Li, Y., et al. (2008, October 30). Synthesis and Biological Activities of Novel Pyrazole Oxime Derivatives Containing a 2-Chloro-5-thiazolyl Moiety. Journal of Agricultural and Food Chemistry.

- Synthesis and characterization of novel pyrazolone derivatives. (2014, March 15). European Journal of Chemistry.

- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022, May 12). MDPI.

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PMC.

- Kanwal, M., et al. (n.d.). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. PMC.

- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI.

- The Significance of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. neliti.com [neliti.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Edaravone (Radicava): A Novel Neuroprotective Agent for the Treatment of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. What is the mechanism of Edaravone? [synapse.patsnap.com]

- 15. Edaravone - Wikipedia [en.wikipedia.org]

- 16. als-mnd.org [als-mnd.org]

- 17. Pharmacological activities of pyrazolone derivatives | Journal of Applied Pharmaceutical Research [japtronline.com]

- 18. pubs.acs.org [pubs.acs.org]

The Emerging Therapeutic Potential of 3-isopropyl-1-phenyl-1H-pyrazol-5-ol: A Technical Guide for Drug Discovery

Abstract

The pyrazolone scaffold represents a privileged heterocyclic motif in medicinal chemistry, with a rich history of yielding compounds with diverse and potent pharmacological activities.[1][2][3][4] This technical guide focuses on a specific, yet underexplored, derivative: 3-isopropyl-1-phenyl-1H-pyrazol-5-ol. By synthesizing data from extensive research on related pyrazolone and phenylpyrazole compounds, this document aims to provide a forward-looking perspective on the potential pharmaceutical applications of this molecule. We will delve into its putative mechanisms of action in key therapeutic areas, propose robust experimental workflows for its validation, and offer insights into its structure-activity relationships. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical entities for challenging diseases.

Introduction: The Pyrazolone Core - A Versatile Pharmacophore

Pyrazolones are five-membered heterocyclic lactam rings containing two adjacent nitrogen atoms and a keto group.[1][5] The first pyrazolone derivative, antipyrine, was synthesized in 1883 and quickly found clinical use as an analgesic and antipyretic.[1][5] Since then, thousands of pyrazolone derivatives have been synthesized, leading to the discovery of compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, anticancer, antioxidant, and neuroprotective properties.[3][4][6]

The versatility of the pyrazolone core lies in its synthetic tractability and the ability to readily modify its substituents at various positions, thereby fine-tuning its pharmacological profile. The 1-phenyl-pyrazol-5-ol substructure, in particular, is a common feature in many biologically active molecules. The specific compound of interest, 3-isopropyl-1-phenyl-1H-pyrazol-5-ol, features an isopropyl group at the 3-position, which can influence its lipophilicity and steric interactions with biological targets.

Potential Therapeutic Applications and Mechanistic Insights

Based on the extensive literature on analogous compounds, we have identified three primary areas where 3-isopropyl-1-phenyl-1H-pyrazol-5-ol holds significant therapeutic promise: neurodegenerative diseases, inflammatory disorders, and oncology.

Neuroprotection and Neurodegenerative Diseases

Pyrazoline and pyrazolone derivatives have shown considerable potential in the context of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[7][8][9] The proposed mechanisms often involve the inhibition of key enzymes and the mitigation of neuroinflammation and oxidative stress.[5][10]

Putative Mechanisms of Action:

-

Monoamine Oxidase (MAO) Inhibition: Pyrazoline derivatives have been identified as potent inhibitors of MAO-A and MAO-B, enzymes responsible for the degradation of neurotransmitters like dopamine and serotonin.[7] Inhibition of MAO-B, in particular, is a validated strategy for Parkinson's disease therapy. The phenyl ring of 3-isopropyl-1-phenyl-1H-pyrazol-5-ol could potentially interact with the active site of MAO enzymes.

-

Cholinesterase Inhibition: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a cornerstone of symptomatic treatment for Alzheimer's disease.[6][8] Several pyrazoline derivatives have demonstrated potent anticholinesterase activity.[8]

-

Antioxidant and Anti-inflammatory Effects: Neuroinflammation and oxidative stress are key pathological features of many neurodegenerative diseases.[11] Pyrazolones are known to possess antioxidant properties, likely due to their ability to scavenge free radicals.[5][12] They may also modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines like TNF-α and downregulating the NF-κB signaling pathway.[10]

Signaling Pathway: Neuroinflammation in Neurodegeneration

Caption: Putative neuroprotective mechanism of the pyrazolone derivative.

Anti-inflammatory Applications

The anti-inflammatory properties of pyrazolone derivatives are well-documented, with some early compounds being used for this purpose.[3]

Putative Mechanisms of Action:

-

Cyclooxygenase (COX) Inhibition: While older pyrazolones were non-selective COX inhibitors, newer derivatives could be designed for selective COX-2 inhibition, reducing gastrointestinal side effects. The structural features of 3-isopropyl-1-phenyl-1H-pyrazol-5-ol could be explored for such selectivity.

-

Modulation of Pro-inflammatory Cytokines: As mentioned in the neuroprotection section, pyrazolones can inhibit the production of key inflammatory mediators.[13] This activity is relevant for a broad range of inflammatory conditions.

Oncology

The pyrazolone scaffold has also emerged as a promising template for the development of anticancer agents.[1][4]

Putative Mechanisms of Action:

-

Kinase Inhibition: Several pyrazolone derivatives have been identified as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as VEGFR-2.[1]

-

Androgen Receptor Antagonism: Phenylpyrazole derivatives have been investigated as androgen receptor antagonists for the treatment of prostate cancer.[14] The 1-phenyl group in 3-isopropyl-1-phenyl-1H-pyrazol-5-ol is a key pharmacophoric element for this activity.

-

Telomerase Inhibition: Some pyrazolone derivatives have been shown to be potent catalytic blockers of telomerase, an enzyme essential for the immortalization of cancer cells.[1]

Experimental Validation Workflows

To substantiate the therapeutic potential of 3-isopropyl-1-phenyl-1H-pyrazol-5-ol, a systematic and rigorous experimental approach is necessary.

In Vitro Assay Cascade

A tiered approach to in vitro screening will efficiently evaluate the compound's activity and guide further development.

Experimental Workflow: In Vitro Screening

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pharmacological activities of pyrazolone derivatives | Journal of Applied Pharmaceutical Research [japtronline.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. benthamscience.com [benthamscience.com]

- 5. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice [ijbms.mums.ac.ir]

- 11. mdpi.com [mdpi.com]

- 12. Identification of 3-methyl-1-(3-methylpyridin-2-yl)-1H-pyrazol-5-ol as promising neuroprotective agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Structure-activity relationship analysis of 3-phenylpyrazole derivatives as androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of 3-Isopropyl-1-phenyl-2-pyrazolin-5-one via Knorr Condensation

Abstract

This application note details the regioselective synthesis of 3-isopropyl-1-phenyl-2-pyrazolin-5-one (an isopropyl analog of the neuroprotective agent Edaravone) via the condensation of ethyl isobutyrylacetate and phenylhydrazine . This protocol utilizes the Knorr Pyrazole Synthesis pathway, optimized for high yield and purity. We provide a comprehensive mechanistic analysis, a self-validating experimental protocol, and critical process parameters (CPPs) to ensure reproducibility in drug discovery workflows.

Mechanistic Insight & Causality[1]

The formation of the pyrazolone core follows the Knorr Pyrazole Synthesis mechanism. Understanding the electronic and steric factors governing this reaction is critical for controlling regioselectivity and minimizing side products.

Reaction Dynamics

The reaction involves the condensation of a

-

Nucleophilic Attack (Regioselectivity Determinant): The terminal nitrogen (

-nitrogen) of phenylhydrazine is the primary nucleophile. It attacks the ketone carbonyl of the-

Why? The ketone carbonyl is more electrophilic (lower LUMO energy) than the ester carbonyl, which is stabilized by resonance from the ethoxy group. Additionally, the steric hindrance of the isopropyl group is not sufficient to overcome this electronic preference.

-

-

Hydrazone Intermediate: Loss of water yields the phenylhydrazone intermediate. This step is often acid-catalyzed (e.g., acetic acid) to protonate the carbonyl oxygen, enhancing electrophilicity.

-

Intramolecular Cyclization: The secondary nitrogen (

-nitrogen, attached to the phenyl ring) attacks the ester carbonyl.-

Why? This is an entropically favored 5-exo-trig cyclization.

-

-

Aromatization/Tautomerization: Loss of ethanol yields the pyrazolone. The product exists in equilibrium between three tautomers: CH-form (keto), OH-form (enol), and NH-form. In polar solvents like DMSO or Methanol, the OH-form (enol) often predominates, stabilized by conjugation with the phenyl ring.

Mechanistic Pathway Diagram[1]

Figure 1: Step-by-step mechanistic flow of the Knorr condensation between ethyl isobutyrylacetate and phenylhydrazine.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1] | Role | Hazard Note |

| Ethyl isobutyrylacetate | 158.20 | 1.0 | Substrate | Flammable |

| Phenylhydrazine | 108.14 | 1.05 | Reagent | Toxic, Hemolytic, Carcinogen |

| Ethanol (Absolute) | 46.07 | Solvent | Solvent | Flammable |

| Glacial Acetic Acid | 60.05 | 0.1-0.5 | Catalyst | Corrosive |

| HCl (1N) | 36.46 | Wash | pH Adjust | Corrosive |

Safety Pre-Check (Critical)

-

Phenylhydrazine is a potent skin sensitizer and hemolytic agent. Double-gloving (Nitrile) and a full-face shield or sash-lowered fume hood operation are mandatory.

-

Neutralize all waste streams containing hydrazine with dilute bleach (hypochlorite) before disposal to destroy unreacted hydrazine.

Step-by-Step Methodology

Phase A: Reaction Setup

-

Preparation: In a 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve Ethyl isobutyrylacetate (15.8 g, 100 mmol) in Absolute Ethanol (50 mL).

-

Catalyst Addition: Add Glacial Acetic Acid (0.5 mL). Stir for 5 minutes at room temperature (RT).

-

Reagent Addition: Add Phenylhydrazine (11.3 g, 10.3 mL, 105 mmol) dropwise over 10 minutes.

-

Note: The reaction is slightly exothermic. Observe temperature; do not exceed 35°C during addition.

-

Phase B: Condensation & Cyclization

-

Reflux: Equip the flask with a reflux condenser. Heat the mixture to reflux (

) using an oil bath. -

Monitoring: Reflux for 2–3 hours .

-

Validation: Monitor by TLC (Eluent: Hexane/Ethyl Acetate 3:1). The starting

-keto ester (

-

Phase C: Workup & Purification

-

Crystallization: Remove from heat and allow the solution to cool slowly to RT. The product often crystallizes spontaneously upon cooling.

-

If no solid forms: Cool to

in an ice bath and scratch the glass to induce nucleation. If still oily, concentrate the solvent volume by 50% under reduced pressure.

-

-

Filtration: Filter the precipitate using a Buchner funnel.

-

Washing: Wash the filter cake with cold Ethanol (

) followed by cold Water ( -

Drying: Dry the solid in a vacuum oven at

for 4 hours.

Phase D: Recrystallization (Optional for >99% Purity)

-

Dissolve the crude solid in a minimum amount of boiling Ethanol.

-

Add warm water dropwise until slight turbidity persists.

-

Cool to

overnight. Filter and dry.[2]

Experimental Workflow Diagram

Figure 2: Operational workflow for the synthesis and purification of the target pyrazolone.

Critical Process Parameters (CPP) & Troubleshooting

| Parameter | Specification | Impact on Quality | Troubleshooting |

| Temperature | Low temp leads to incomplete cyclization (hydrazone intermediate isolation). | Ensure vigorous reflux. If intermediate isolates, reflux longer in AcOH/EtOH. | |

| Stoichiometry | 1.05 eq Hydrazine | Excess hydrazine is difficult to remove and toxic. | Do not exceed 1.1 equivalents. Wash thoroughly with dilute HCl if hydrazine persists. |

| Moisture | Anhydrous preferred | Water can hydrolyze the ester before cyclization, leading to acid byproducts. | Use absolute ethanol. Keep system closed with a drying tube if high humidity. |

| pH | Slightly Acidic | Acid catalyzes the initial attack. | If reaction is sluggish, add 1-2 drops of conc. HCl. |

Analytical Characterization (Expected Data)

To validate the identity of 3-isopropyl-1-phenyl-2-pyrazolin-5-one , compare obtained data with these expected values:

-

Appearance: White to off-white crystalline solid.

-

Melting Point: Expected range

(analogous to similar pyrazolones). -

1H NMR (DMSO-

, 400 MHz):-

1.15 (d, 6H,

-

2.80 (sept, 1H,

-

5.35 (s, 1H, C4-H, enol form) OR

- 7.20 - 7.80 (m, 5H, Aromatic Phenyl protons)

- 11.50 (br s, 1H, -OH/-NH, exchangeable)

-

1.15 (d, 6H,

-

MS (ESI+):

References

-

Knorr Pyrazole Synthesis Mechanism

-

Knorr, L. (1883). "Einwirkung von Acetessigester auf Phenylhydrazin". Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.

-

-

Edaravone Analog Synthesis & Antioxidant Activity

-

Polyakov, N. E., & Leshina, T. V. (2006). "Edaravone and its derivatives: A new hope for neuroprotection?" Molecules, 27(22), 7984.

-

-

Regioselectivity in Hydrazine Reactions

-

Elguero, J. (1984). "Pyrazoles and their Benzo Derivatives". Comprehensive Heterocyclic Chemistry, Pergamon Press.

-

-

Safety Data Sheet (Phenylhydrazine)

-

Sigma-Aldrich.[3] "Safety Data Sheet: Phenylhydrazine".

-

Sources

Application Notes and Protocols for Free Radical Scavenging Assays Involving 3-isopropyl-1-phenyl-1H-pyrazol-5-ol

Introduction: The Rationale for Antioxidant Profiling of Novel Pyrazole Derivatives

In the landscape of modern drug discovery and development, the mitigation of oxidative stress is a cornerstone of therapeutic intervention for a myriad of pathologies, including neurodegenerative diseases, inflammation, and cancer.[1][2][3] Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates. Free radicals, such as the superoxide anion, hydroxyl radical, and nitric oxide radical, are highly reactive molecules that can inflict damage upon cellular macromolecules, including lipids, proteins, and nucleic acids.

The pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities.[4][5][6] Notably, certain pyrazolone derivatives, such as Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), are clinically approved antioxidants, underscoring the potential of this chemical class to quench deleterious free radicals.[7][8] The subject of this guide, 3-isopropyl-1-phenyl-1H-pyrazol-5-ol, is a novel pyrazole derivative with structural similarities to known antioxidants, making it a compelling candidate for investigation as a free radical scavenger.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to meticulously evaluate the free radical scavenging potential of 3-isopropyl-1-phenyl-1H-pyrazol-5-ol. The protocols detailed herein are grounded in established methodologies and are designed to yield robust and reproducible data.

Chemical Profile of 3-isopropyl-1-phenyl-1H-pyrazol-5-ol

A thorough understanding of the test compound's physicochemical properties is paramount for designing and interpreting antioxidant assays.

| Property | Value | Source |

| CAS Number | 925644-86-6 | [9] |

| Molecular Formula | C₁₂H₁₄N₂O | [9] |

| Molecular Weight | 202.25 | [9] |

| Structure | ||

| CC(C)C1=NN(C2=CC=CC=C2)C(=C1)O | [9] |

The presence of a hydroxyl group on the pyrazole ring is a key structural feature that suggests potential hydrogen-donating antioxidant activity.

Core Assays for Evaluating Free Radical Scavenging Activity

This guide will focus on three widely adopted and complementary in vitro assays to construct a comprehensive antioxidant profile for 3-isopropyl-1-phenyl-1H-pyrazol-5-ol:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: A rapid and straightforward method to assess the ability of a compound to donate a hydrogen atom or an electron to a stable free radical.[10][11]

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: A versatile assay that can be used for both hydrophilic and lipophilic compounds and is less susceptible to steric hindrance.[12][13][14]

-

Hydroxyl Radical (•OH) Scavenging Assay: A biologically relevant assay that measures the ability of a compound to neutralize the highly damaging hydroxyl radical, often generated via a Fenton-like reaction.[15][16]

Experimental Protocols

DPPH Radical Scavenging Assay

Principle: The DPPH assay is based on the reduction of the stable DPPH radical, which has a deep violet color in solution, to the non-radical form, diphenylpicrylhydrazine, which is yellow. The degree of discoloration is proportional to the scavenging potential of the antioxidant.[11][17]

Workflow:

Caption: Workflow for the DPPH Radical Scavenging Assay.

Detailed Protocol:

-

Reagent Preparation:

-

DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in a dark bottle at 4°C.

-

Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of 3-isopropyl-1-phenyl-1H-pyrazol-5-ol in a suitable solvent (e.g., methanol or DMSO).

-

Working Solutions: From the stock solution, prepare a series of dilutions to obtain final concentrations ranging from, for example, 1 to 1000 µg/mL.

-

Positive Control: Prepare a stock solution of a known antioxidant such as Ascorbic Acid or Trolox in the same solvent as the test compound and prepare similar dilutions.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the various concentrations of the test compound or positive control to respective wells.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.[10]

-

For the control well, add 100 µL of the solvent and 100 µL of the DPPH solution.

-

For the blank well, add 200 µL of the solvent.

-

Mix the contents of the wells thoroughly.

-

Incubate the plate in the dark at room temperature for 30 minutes.[10][18]

-

-

Measurement and Data Analysis:

-

Measure the absorbance of each well at 517 nm using a microplate reader.[18][19]

-

Calculate the percentage of DPPH radical scavenging activity using the following formula:[10]

% Scavenging Activity = [(A_control - A_sample) / A_control] x 100

Where:

-

A_control is the absorbance of the control (DPPH solution without the sample).

-

A_sample is the absorbance of the sample with the DPPH solution.

-

-

Plot the percentage of scavenging activity against the corresponding concentrations of the test compound.

-

The IC50 value (the concentration of the test compound that scavenges 50% of the DPPH radicals) can be determined from the dose-response curve. A lower IC50 value indicates higher antioxidant activity.[19]

-

ABTS Radical Cation Scavenging Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants present in the sample reduce the ABTS•+, leading to a decrease in absorbance.[13]

Workflow:

Caption: Workflow for the ABTS Radical Scavenging Assay.

Detailed Protocol:

-

Reagent Preparation:

-

ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

-

Potassium Persulfate Stock Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

-

ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate stock solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[13] On the day of the assay, dilute the ABTS•+ solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.[13][14]

-

Test Compound and Positive Control: Prepare stock and working solutions as described for the DPPH assay.

-

-

Assay Procedure:

-

In a 96-well microplate, add 20 µL of the various concentrations of the test compound or positive control to respective wells.

-

Add 180 µL of the diluted ABTS•+ working solution to each well.

-

For the control well, add 20 µL of the solvent and 180 µL of the ABTS•+ solution.

-

Incubate the microplate at room temperature in the dark for a specified period (e.g., 6-30 minutes). The incubation time should be optimized.[13]

-

-

Measurement and Data Analysis:

-

After incubation, measure the absorbance of each well at 734 nm using a microplate reader.[13][20]

-

Calculate the percentage of ABTS radical scavenging activity using the following formula:

% Scavenging Activity = [(A_control - A_sample) / A_control] x 100

Where:

-

A_control is the absorbance of the control (ABTS•+ solution without the sample).

-

A_sample is the absorbance of the sample with the ABTS•+ solution.

-

-

Determine the IC50 value as described for the DPPH assay.

-

Hydroxyl Radical (•OH) Scavenging Assay

Principle: This assay is based on the Fenton reaction, where ferrous ions (Fe²⁺) react with hydrogen peroxide (H₂O₂) to generate hydroxyl radicals. These radicals can be detected by a probe, such as salicylic acid, which is hydroxylated to form a colored product. An antioxidant will compete with the probe for the hydroxyl radicals, thus reducing the color formation.[15][16]

Workflow:

Caption: Workflow for the Hydroxyl Radical Scavenging Assay.

Detailed Protocol:

-

Reagent Preparation:

-

Ferrous Sulfate Solution (5.0 mM): Dissolve 139 mg of FeSO₄·7H₂O in 100 mL of deionized water.

-

Salicylic Acid Solution (5.0 mM): Dissolve 69 mg of salicylic acid in 100 mL of ethanol-water (50:50, v/v).

-

Hydrogen Peroxide Solution (5.0 mM): Prepare fresh by diluting a 30% H₂O₂ stock solution.

-

Test Compound and Positive Control: Prepare stock and working solutions as described previously.

-

-

Assay Procedure:

-

In test tubes, add 2.0 mL of the sample solution at various concentrations.

-

Add 2.0 mL of the ferrous sulfate solution.

-

Add 2.0 mL of the salicylic acid solution.

-

Initiate the reaction by adding 2.0 mL of the hydrogen peroxide solution.[15]

-

Mix thoroughly and incubate at 37°C for 1 hour.[15]

-

Prepare a control by replacing the sample solution with 2.0 mL of the solvent.

-

Prepare a blank for each sample concentration by replacing the hydrogen peroxide solution with 2.0 mL of deionized water.

-

-

Measurement and Data Analysis:

-

Measure the absorbance of the solutions at 510 nm using a spectrophotometer.

-

Calculate the hydroxyl radical scavenging capability using the following equation:[15]

Scavenging Activity (%) = [1 - (A_sample - A_blank) / A_control] x 100

Where:

-

A_sample is the absorbance of the sample.

-

A_blank is the absorbance of the sample without hydrogen peroxide.

-

A_control is the absorbance of the control.

-

-

Determine the IC50 value as described for the previous assays.

-

Data Presentation and Interpretation

The results of the free radical scavenging assays should be presented in a clear and concise manner. A summary table is recommended for easy comparison of the IC50 values.

Table 1: Summary of Free Radical Scavenging Activity

| Assay | 3-isopropyl-1-phenyl-1H-pyrazol-5-ol IC50 (µg/mL) | Positive Control (e.g., Ascorbic Acid) IC50 (µg/mL) |

| DPPH | Experimental Value | Experimental Value |

| ABTS | Experimental Value | Experimental Value |

| Hydroxyl Radical | Experimental Value | Experimental Value |

A lower IC50 value signifies a higher antioxidant potency. By comparing the IC50 values of 3-isopropyl-1-phenyl-1H-pyrazol-5-ol with that of a standard antioxidant, a relative measure of its scavenging activity can be established.

Trustworthiness and Self-Validation

To ensure the trustworthiness of the experimental data, the following practices are essential:

-

Replicates: All measurements should be performed in triplicate to ensure precision.

-

Controls: The inclusion of positive and negative controls is crucial for validating the assay performance.

-

Dose-Response: Establishing a clear dose-response relationship strengthens the evidence for antioxidant activity.

-

Instrument Calibration: Regular calibration of spectrophotometers and microplate readers is necessary for accurate absorbance measurements.

Conclusion

These detailed protocols provide a robust framework for the systematic evaluation of the free radical scavenging properties of 3-isopropyl-1-phenyl-1H-pyrazol-5-ol. By employing these standardized assays, researchers can obtain reliable and comparable data to elucidate the antioxidant potential of this novel compound, thereby guiding further research and development efforts. The insights gained from these studies will be instrumental in determining the therapeutic promise of 3-isopropyl-1-phenyl-1H-pyrazol-5-ol in the context of oxidative stress-related diseases.

References

-

Bio-protocol. (n.d.). Hydroxyl Radical Scavenging Activity Assay. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. Retrieved from [Link]

-

Bio-protocol. (n.d.). ABTS Radical Scavenging Assay. Retrieved from [Link]

-

Bio-protocol. (n.d.). Hydroxyl Radical Scavenging Activity. Retrieved from [Link]

-

Dojindo Molecular Technologies. (n.d.). DPPH Antioxidant Assay Kit D678 manual. Retrieved from [Link]

-

Bio-protocol. (n.d.). DPPH radical scavenging activity. Retrieved from [Link]

-

Bio-protocol. (n.d.). ABTS Radical Scavenging Activity. Retrieved from [Link]

-

Scribd. (n.d.). DPPH Assay. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. Retrieved from [Link]

-

Journal of Advanced Pharmacy Education and Research. (2023). Application of ABTS method for assessment of radical-binding effect of Creatine monohydrate. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. Retrieved from [Link]

-

PubMed. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. Retrieved from [Link]

-

Pharmacophore. (n.d.). In-vitro free radical scavenging activity of aqueous fruit extract of Coccinia indica. Retrieved from [Link]

-

ResearchGate. (n.d.). Antioxidant activity of pyrazoles 1 and 4. Retrieved from [Link]

-

Bentham Science. (2021). Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2023). SYNTHESIS, CHARACTERIZATION, AND ANTIOXIDANT ACTIVITY OF NEW PYRAZOLES. Retrieved from [Link]

-

Elabscience. (n.d.). Hydroxyl Free Radical Scavenging Capacity Assay Kit (E-BC-K527-M). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Retrieved from [Link]

-

MDPI. (2015). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Retrieved from [Link]

-

PubMed. (2002). Effect of the free radical scavenger, 3-methyl-1-phenyl-2-pyrazolin-5-one (MCI-186), on hypoxia-ischemia-induced brain injury in neonatal rats. Retrieved from [Link]

-

Semantic Scholar. (1996). Antioxidant activity of 3-methyl-1-phenyl-2-pyrazolin-5-one. Retrieved from [Link]

-

SciSpace. (n.d.). Design, Synthesis, and In Vitro Antioxidant Activity of 1,3,5-Trisubstituted-2-pyrazolines Derivatives. Retrieved from [Link]

-

MDPI. (2023). Novel PD-L1-Targeted Phenyl-Pyrazolone Derivatives with Antioxidant Properties. Retrieved from [Link]

-

Walsh Medical Media. (n.d.). Evaluation of Free Radical Scavenging Activity of Various Leaf Extracts from Kedrostis foetidissima (Jacq.) Cogn. Retrieved from [Link]

Sources

- 1. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. ijpsr.com [ijpsr.com]

- 5. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Effect of the free radical scavenger, 3-methyl-1-phenyl-2-pyrazolin-5-one (MCI-186), on hypoxia-ischemia-induced brain injury in neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

- 9. chemscene.com [chemscene.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. bio-protocol.org [bio-protocol.org]

- 15. bio-protocol.org [bio-protocol.org]

- 16. bio-protocol.org [bio-protocol.org]

- 17. scribd.com [scribd.com]

- 18. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]

- 19. bio-protocol.org [bio-protocol.org]

- 20. bio-protocol.org [bio-protocol.org]

Troubleshooting & Optimization

Technical Support Center: Optimizing Aqueous Solubility of 3-isopropyl-1-phenyl-1H-pyrazol-5-ol

A Senior Application Scientist's Guide for Researchers

Welcome to the technical support center for optimizing the aqueous solubility of pyrazolone-class compounds, with a specific focus on 3-isopropyl-1-phenyl-1H-pyrazol-5-ol. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility challenges with this and structurally similar molecules.

A Note on Physicochemical Data: Comprehensive experimental data for 3-isopropyl-1-phenyl-1H-pyrazol-5-ol, such as its acid dissociation constant (pKa) and logarithm of the partition coefficient (logP), are not extensively reported in public literature.[1][2][3][4][5] However, based on its chemical structure—a pyrazolone derivative—we can infer its behavior. For the purposes of this guide, we will use the well-characterized, structurally related compound Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) as a working model. Edaravone has a pKa of approximately 7.0 and a logP of 1.12, indicating it is a weakly acidic and moderately lipophilic compound.[6][7][8][9][10] This profile presents a common and solvable solubility challenge.

Part 1: Frequently Asked Questions (FAQs)

This section addresses initial questions you may have before beginning your experiments.

Q1: Why is my compound, 3-isopropyl-1-phenyl-1H-pyrazol-5-ol, poorly soluble in neutral aqueous buffers?

A1: Your compound belongs to the pyrazolone family, which often exhibits limited aqueous solubility.[1][3] The primary reasons are:

-

Lipophilicity: The phenyl and isopropyl groups contribute to the molecule's nonpolar character, making it prefer a non-aqueous (oily) environment over water.

-

Weakly Acidic Nature: The enolic hydroxyl group (-OH) is weakly acidic. At neutral pH (around 7), a significant portion of the molecules will be in their neutral, less soluble form. Only when the pH is raised above the pKa will the compound deprotonate to form a more soluble anion.[7]

Q2: What is the single most important parameter I should consider to improve its solubility?

A2: pH is the most critical initial parameter. For a weakly acidic compound like this, solubility is highly pH-dependent.[11][12] Increasing the pH of your buffer above the compound's pKa will convert the neutral molecule into its ionized (anionic) form, which is significantly more soluble in water. This relationship is governed by the Henderson-Hasselbalch equation.[11][13][14][15]

Q3: What's the difference between "kinetic" and "thermodynamic" solubility, and which one should I care about?

A3: This is a crucial distinction.

-

Kinetic Solubility is measured by dissolving the compound in an organic solvent (like DMSO) and then adding it to an aqueous buffer. It measures the concentration at which the compound precipitates out of a supersaturated solution.[16][17][18][19][20][21] This is often a higher value and is relevant for high-throughput screening where you need a compound to stay in solution for a short period.[22][23]

-

Thermodynamic Solubility is the true equilibrium solubility. It's determined by adding an excess of the solid compound to a buffer and allowing it to equilibrate over a longer period (24-72 hours).[17][21][23][24] This value is lower but more stable and is essential for formulation and development.[22]

For robust and reproducible experiments, you should aim to work within the thermodynamic solubility limits.

Q4: Can I just dissolve it in DMSO and add it to my aqueous buffer?

A4: While this is a common practice for creating stock solutions, it can lead to problems. If the final concentration of your compound in the aqueous buffer exceeds its thermodynamic solubility, it may precipitate over time, leading to inconsistent results. This is a common source of experimental artifacts. Always ensure the final DMSO concentration is low (typically <1%) and does not affect the biological assay.

Part 2: Troubleshooting Guide

This section provides solutions to common problems encountered during solubility optimization.

Q: My compound precipitates out of my pH 7.4 phosphate-buffered saline (PBS) during my experiment. What should I do first?

A: This is a classic sign that your working concentration exceeds the thermodynamic solubility at this pH.

-

Immediate Action: Your first and simplest step is to increase the pH of the buffer. Based on our model compound, Edaravone (pKa ≈ 7.0), at pH 7.4, a significant fraction of the compound is still in its neutral, less soluble form.[7] By increasing the pH to 8.0 or 8.5, you will shift the equilibrium towards the more soluble anionic form.

-

Causality: According to the Henderson-Hasselbalch equation, for each pH unit above the pKa, the ratio of ionized to un-ionized compound increases by a factor of 10.[14][15] This dramatically increases solubility.